Ethyl 2-(oxan-4-yl)propanoate
Overview
Description
Ethyl 2-(oxan-4-yl)propanoate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol It is a derivative of propanoic acid and features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(oxan-4-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(oxan-4-yl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the ring-opening of tetrahydropyran with ethyl 2-bromopropanoate in the presence of a base like sodium hydride. This reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to promote the esterification reaction. Additionally, the use of high-pressure reactors can help in achieving higher reaction rates and better control over the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxan-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid, 2-(oxan-4-yl)propanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, ethyl 2-(oxan-4-yl)propanol, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with ammonia can yield the corresponding amide, 2-(oxan-4-yl)propanamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia in ethanol under mild heating.
Major Products
Oxidation: 2-(oxan-4-yl)propanoic acid.
Reduction: Ethyl 2-(oxan-4-yl)propanol.
Substitution: 2-(oxan-4-yl)propanamide.
Scientific Research Applications
Ethyl 2-(oxan-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which ethyl 2-(oxan-4-yl)propanoate exerts its effects depends on the specific application. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The tetrahydropyran ring can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Ethyl 2-(oxan-4-yl)propanoate can be compared with other similar compounds such as:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound has a similar structure but with an acetate group instead of a propanoate group. It exhibits different reactivity and applications due to the difference in the ester group.
Mthis compound: Similar to this compound but with a methyl ester group. The smaller ester group can affect the compound’s physical properties and reactivity.
Ethyl 2-(oxan-4-yl)butanoate: This compound has a butanoate group instead of a propanoate group, leading to differences in its chemical behavior and applications.
This compound stands out due to its specific ester group and the presence of the tetrahydropyran ring, which imparts unique properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(oxan-4-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(11)8(2)9-4-6-12-7-5-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQJYCUZVIJNJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920297-27-4 | |
Record name | ethyl 2-(oxan-4-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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